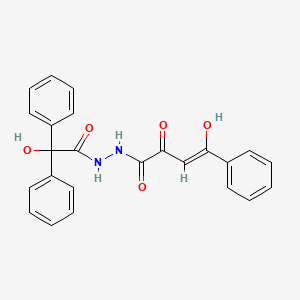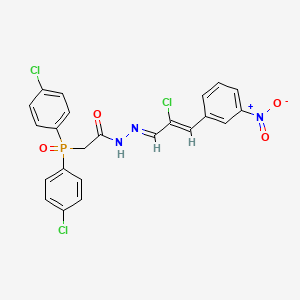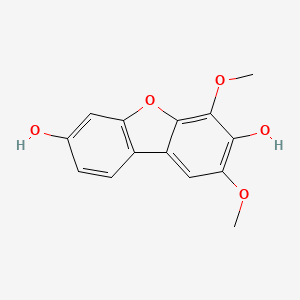
2,4-Dimethoxy-3,7-dibenzofurandiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-3,7-dibenzofurandiol is a chemical compound with the molecular formula C14H12O5. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by the presence of two methoxy groups and two hydroxyl groups attached to the benzofuran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3,7-dibenzofurandiol typically involves the reaction of appropriate benzofuran precursors with methoxy and hydroxyl substituents. One common method involves the use of methoxybenzofuran derivatives, which are subjected to hydroxylation reactions under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-3,7-dibenzofurandiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrobenzofurans, and substituted benzofurans, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-3,7-dibenzofurandiol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-3,7-dibenzofurandiol involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate oxidative stress and inhibit microbial growth. It may target cellular components such as enzymes involved in redox reactions and disrupt cellular homeostasis .
Comparación Con Compuestos Similares
2,4-Dimethoxy-3,7-dibenzofurandiol can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Studied for its anti-inflammatory and antimicrobial properties.
These compounds share structural similarities with this compound but differ in their specific substituents and biological activities. The unique combination of methoxy and hydroxyl groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
1188276-92-7 |
|---|---|
Fórmula molecular |
C14H12O5 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
2,4-dimethoxydibenzofuran-3,7-diol |
InChI |
InChI=1S/C14H12O5/c1-17-11-6-9-8-4-3-7(15)5-10(8)19-13(9)14(18-2)12(11)16/h3-6,15-16H,1-2H3 |
Clave InChI |
UOMKWMFPHKNOIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
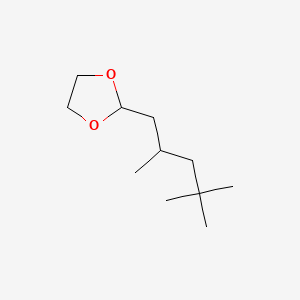
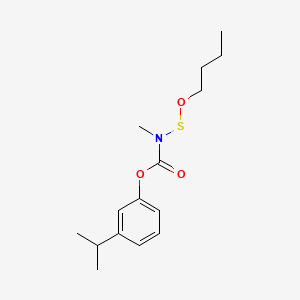
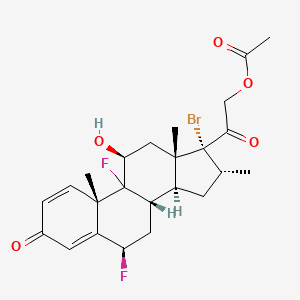
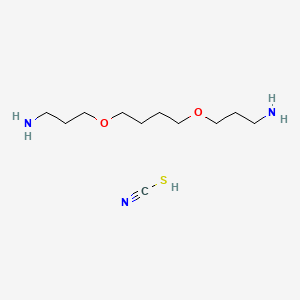
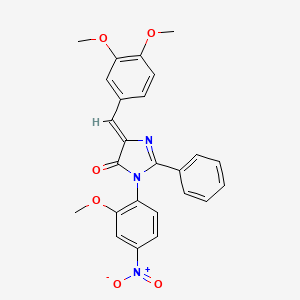
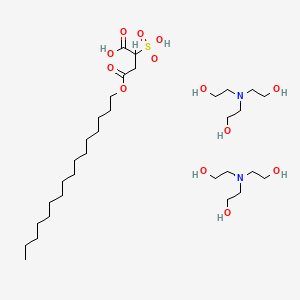
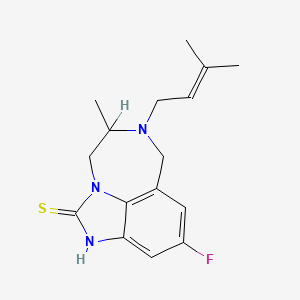
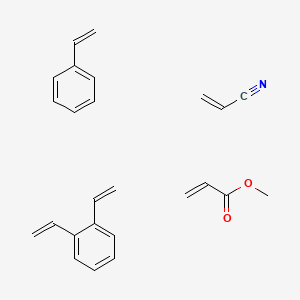

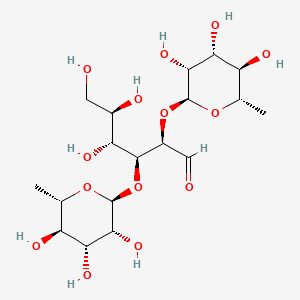
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
